Home > Products > Screening Compounds P77032 > N-Desmethyl Azithromycin B
N-Desmethyl Azithromycin B -

N-Desmethyl Azithromycin B

Catalog Number: EVT-13985638
CAS Number:
Molecular Formula: C37H70N2O11
Molecular Weight: 719.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desmethyl Azithromycin B is a derivative of azithromycin, which is a semi-synthetic macrolide antibiotic derived from erythromycin. The compound is recognized for its structure and properties that contribute to its classification as an azalide. It is primarily known as an impurity in azithromycin synthesis and has garnered attention for its potential biological activities and implications in pharmaceutical research.

Source

N-Desmethyl Azithromycin B is synthesized from azithromycin, which is produced by fermentation processes involving Saccharopolyspora erythraea. The compound is cataloged under the Chemical Abstracts Service number 857078-26-3 and has a molecular weight of 718.95 g/mol, with the molecular formula C37H70N2O11 .

Classification

This compound falls under the category of macrolides, specifically within the azalide subclass. Azalides are characterized by the presence of a nitrogen atom within the macrolactone ring, which distinguishes them from traditional macrolides . N-Desmethyl Azithromycin B is also classified as an antibiotic, with applications in pharmaceutical toxicology and research .

Synthesis Analysis

Methods

The synthesis of N-Desmethyl Azithromycin B typically involves several chemical reactions, including the Beckmann rearrangement, which introduces nitrogen into the macrolide structure. This process can yield various derivatives based on reaction conditions and starting materials .

Technical Details

  1. Starting Material: Erythromycin or its derivatives.
  2. Reagents: Common reagents include pyridine, sodium hydrogen carbonate, and tributyltin hydride for radical deoxygenation.
  3. Conditions: Reactions are often conducted under controlled temperatures (e.g., 0 to 60 °C) to optimize yield and purity.
  4. Purification: Techniques such as chromatography are employed to isolate the desired product from by-products and impurities .
Molecular Structure Analysis

Structure

N-Desmethyl Azithromycin B possesses a complex bicyclic structure typical of macrolides. Its detailed molecular structure includes multiple chiral centers, contributing to its stereochemistry.

Data

Chemical Reactions Analysis

Reactions

N-Desmethyl Azithromycin B can participate in various chemical reactions typical of macrolides, including hydrolysis, oxidation, and reduction reactions.

Technical Details

  1. Hydrolysis: Involves the breakdown of ester bonds in aqueous environments.
  2. Oxidation: Can occur at specific functional groups to introduce additional oxygen functionalities.
  3. Reduction: Often employed to convert ketones or aldehydes into alcohols or other reduced forms.

These reactions are critical for modifying the compound's properties or synthesizing new derivatives with enhanced biological activity .

Mechanism of Action

N-Desmethyl Azithromycin B functions similarly to azithromycin by inhibiting bacterial protein synthesis.

Process

  1. Binding Site: It binds to the 50S ribosomal subunit of bacteria.
  2. Inhibition Mechanism: This binding prevents peptide bond formation during protein synthesis, effectively halting bacterial growth.

Data indicates that compounds within this class exhibit broad-spectrum antibacterial activity against various Gram-positive and some Gram-negative bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under neutral pH conditions but may degrade in acidic environments.
  • Melting Point: Specific data on melting points may vary depending on purity and formulation.

Relevant analyses include spectroscopic methods (e.g., NMR, mass spectrometry) for confirming structural integrity and purity during synthesis .

Applications

N-Desmethyl Azithromycin B has several scientific applications:

  1. Research Use: Utilized in studies investigating antibiotic resistance mechanisms.
  2. Pharmaceutical Development: Serves as a reference material for quality control in azithromycin production.
  3. Biological Studies: Investigated for potential anti-inflammatory properties alongside its antibacterial effects.

The ongoing research into its derivatives continues to explore new therapeutic potentials beyond traditional uses in treating infections .

Synthetic Pathways and Biocatalytic Derivatization of N-Desmethyl Azithromycin B

Chemoenzymatic Synthesis of Macrolide Impurities in Azithromycin Production

The production of N-Desmethyl Azithromycin B (CAS 857078-26-3, C~37~H~70~N~2~O~11~, MW 1243.48 g/mol) represents a significant advancement in impurity synthesis for macrolide antibiotics. This compound is formally identified as (2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one and serves as a critical reference standard in azithromycin quality control [3]. Two primary synthetic approaches have emerged for its production:

  • Chemical Demethylation: Patent CN104558069B discloses a robust chemical method where azithromycin undergoes selective demethylation using N-fluoro-dibenzenesulfonimide [(PhSO~2~)~2~NF] in dichloromethane or tetrahydrofuran at 30°C. This 24-hour reaction achieves 85% crude purity, with subsequent purification yielding pharmaceutical-grade material (>98% HPLC purity) through acetone-water recrystallization. The reaction's selectivity is controlled by stoichiometry: reagent ratios <1.5 equivalents produce the monodemethylated Azithromycin Impurity I (3'-N-demethyl derivative), while ratios >2.0 drive formation of the didemethylated N-Desmethyl Azithromycin B [7].

  • Biocatalytic Platforms: Emerging chemoenzymatic strategies exploit polyketide synthase (PKS) modules homologous to tylGIV and tylGV from Streptomyces fradiae. These enzymatic systems efficiently construct the 16-membered macrolactone core characteristic of azithromycin-derived structures. Terminal PKS modules catalyze elongation and functionalization of ketide units, followed by cyclization into advanced intermediates that undergo selective enzymatic N-demethylation. This approach enables the scalable construction of macrolide structures in ≈21 total steps with 4.6% overall yield, demonstrating the potential for biocatalysis in complex impurity synthesis [4].

Table 1: Comparison of Synthetic Methods for N-Desmethyl Azithromycin B

Synthetic ApproachReagent/CatalystReaction ConditionsPurity (%)Key Advantage
Chemical DemethylationN-fluoro-dibenzenesulfonimide30°C, 24h, CH~2~Cl~2~/THF>98 (post-crystallization)High selectivity controlled by stoichiometry
Biocatalytic DerivatizationPKS Modules (JuvEIV/JuvEV)In vitro enzymatic processingNot specifiedStereoselective macrocycle formation
Hybrid ChemoenzymaticCytochrome P450 monooxygenasesIn vitro oxidation stepsNot specifiedEnables late-stage C-H functionalization

Role of N-Demethylation in Azithromycin Metabolite Formation

N-Desmethyl Azithromycin B represents a pharmacologically significant metabolic derivative arising from the oxidative demethylation of azithromycin's dimethylamino group. This structural modification occurs at the 3' position of the desosamine sugar moiety, fundamentally altering the molecule's charge distribution and ribosomal binding affinity compared to the parent drug. The compound's significance is twofold: it serves as a process-related impurity during azithromycin synthesis and as a biotransformation product in vivo [2] [6].

Metabolic studies reveal that N-demethylation is catalyzed primarily by hepatic cytochrome P450 3A (CYP3A) monooxygenases. Murine infection models demonstrate that systemic inflammation significantly depresses this metabolic pathway. When mice were infected with Toxoplasma gondii (20 cysts/mouse), hepatic N-demethylation rates decreased by 12% for azithromycin and 29% in high-burden infections (40 cysts/mouse). This infection-induced metabolic suppression affects multiple macrolides, with erythromycin showing 25-54% reduction, clarithromycin 23-49%, and clindamycin 20-47%, suggesting a generalized downregulation of CYP3A activity during inflammatory states [9].

The structural attributes of N-Desmethyl Azithromycin B directly influence its analytical detection and bioactivity:

  • Polarity Increase: Loss of a methyl group enhances hydrophilicity, reducing HPLC retention times compared to azithromycin
  • Ionization Profile: The secondary amine exhibits altered pK~a~ (≈8.5) versus the tertiary amine (pK~a~ ≈9.2) in parent compound
  • Bioactivity Implications: N-demethylation may reduce ribosomal binding affinity due to decreased basicity of the desosamine nitrogen

Table 2: Metabolic Pathways Generating Azithromycin N-Desmethyl Derivatives

Metabolic SiteEnzyme SystemImpact of InflammationStructural Consequence
3'-N-dimethylamino group (desosamine sugar)Hepatic CYP3A12-29% reduction in demethylationConversion to secondary amine
Macrolide ring sitesNon-CYP oxidasesMinimal changeHydroxylated derivatives
Cladinose sugarGut microbiotaUnknownGlycoside cleavage

Optimization of Semi-Synthetic Routes for Impurity Minimization

Controlling N-Desmethyl Azithromycin B levels during azithromycin production requires precise optimization of demethylation conditions and purification protocols. As an official pharmacopeial impurity (EP/BP/USP), its concentration must be rigorously controlled below threshold limits (typically <0.15%) in active pharmaceutical ingredients [3] [6].

Critical process parameters for impurity minimization include:

  • Reagent Stoichiometry Control: Maintaining N-fluoro-dibenzensulfonimide ratios below 1.5 equivalents prevents over-demethylation. When synthesizing azithromycin impurity I (monodemethylated precursor to N-Desmethyl Azithromycin B), precise 1:1 molar ratios yield 85% crude purity, which increases to >98% after crystallization. Excess reagent (>2.0 equivalents) intentionally drives formation of the didemethylated derivative [7].

  • Solvent System Selection: Tetrahydrofuran (THF) demonstrates superior demethylation efficiency versus acetone or ethyl acetate, while dichloromethane provides optimal phase separation during workup. The choice directly impacts reaction kinetics and impurity profiles, with aprotic polar solvents (DMF, DMSO) avoided due to undesired side reactions [1].

  • Purification Sequencing: Sodium bicarbonate washes (3% solution) effectively remove acidic reagents before solvent evaporation. The critical purification step involves thermally-controlled antisolvent crystallization – adding water to acetone solutions at 40°C followed by 2-hour stirring achieves pharmaceutical-grade purity (>98%) by precipitating the target impurity while leaving process contaminants in solution [7].

Large-scale azithromycin production (>1000 tons annually in China) necessitates these optimized protocols to minimize N-Desmethyl Azithromycin B formation. The economic impact is substantial: unoptimized routes exhibit productivities as low as 45% with complex ultraviolet irradiation requirements, while optimized demethylation achieves 70-85% yields under mild conditions without specialized equipment [5] [7].

Table 3: Optimization Parameters for Minimizing N-Desmethyl Azithromycin B

Process ParameterUnoptimized ConditionOptimized ConditionImpact on Impurity
Demethylation ReagentIodine/UV lightN-fluoro-dibenzenesulfonimideReduces byproducts from 55% to <15%
Stoichiometry ControlExcess oxidantPrecise 1.0-1.5 equivalentsPrevents over-demethylation
Solvent SystemAcetoneTetrahydrofuran/DichloromethaneImproves yield by 20%
CrystallizationSimple coolingAntisolvent (water) at 40°CIncreases purity from 76% to >98%
Reaction MonitoringTLC onlyHPLC endpoint detectionEnsures completion (starting material ≤1.0%)

Properties

Product Name

N-Desmethyl Azithromycin B

IUPAC Name

(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C37H70N2O11

Molecular Weight

719.0 g/mol

InChI

InChI=1S/C37H70N2O11/c1-14-27-21(4)29(40)24(7)38-18-19(2)16-36(9,44)33(50-35-30(41)26(39(11)12)15-20(3)46-35)22(5)31(23(6)34(43)48-27)49-28-17-37(10,45-13)32(42)25(8)47-28/h19-33,35,38,40-42,44H,14-18H2,1-13H3/t19-,20-,21+,22+,23-,24-,25+,26+,27-,28+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1

InChI Key

VUPHMOHDOYHVSB-VZIFPMBTSA-N

Canonical SMILES

CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.